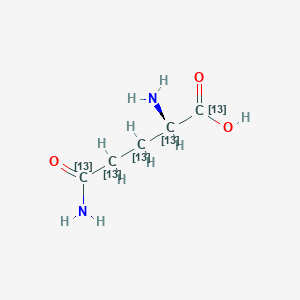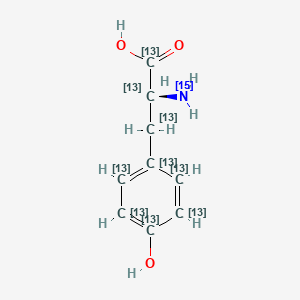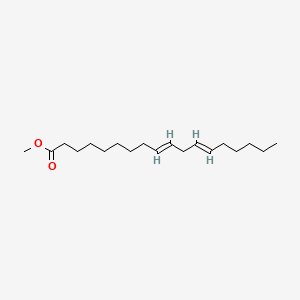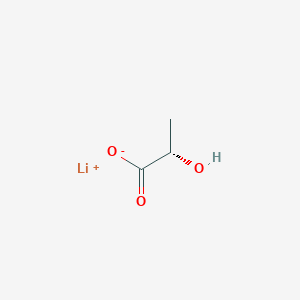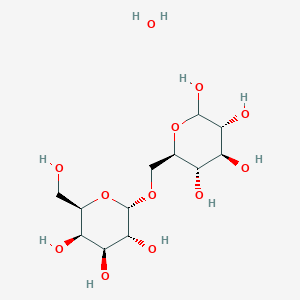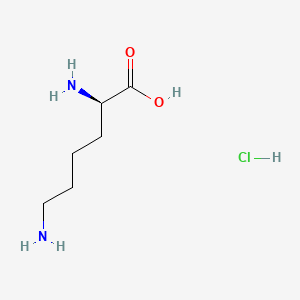
D-Lysine hydrochloride
描述
D-Lysine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2O2. It is the hydrochloride salt form of D-lysine, an enantiomer of the amino acid lysine. This compound appears as a white crystalline powder and is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties and biological significance .
作用机制
Target of Action
D-Lysine hydrochloride, an essential amino acid, primarily targets Alanine racemase and Diaminopimelate decarboxylase . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of L-lysine, respectively .
Mode of Action
D-Lysine interacts with its targets, leading to changes in their function. For instance, it can act as a substrate for Alanine racemase, which is involved in the conversion of L-alanine to D-alanine . It also interacts with Diaminopimelate decarboxylase, an enzyme that plays a role in the synthesis of L-lysine from meso-diaminopimelate .
Biochemical Pathways
D-Lysine is involved in the Diaminopimelic Acid (DAP) pathway . This pathway is crucial for the synthesis of L-lysine, an essential amino acid . The DAP pathway begins with the condensation of aspartate semialdehyde and pyruvate, forming tetrahydrodipicolinate . This compound then undergoes several transformations, eventually leading to the formation of L-lysine .
Pharmacokinetics
L-lysine, the enantiomer of d-lysine, is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have good bioavailability.
Result of Action
The action of this compound results in the production of L-lysine, an essential amino acid that humans cannot synthesize . L-Lysine plays a vital role in protein synthesis, collagen formation, and calcium absorption . It also has putative anti-herpes simplex virus activity and may have some anti-osteoporotic activity .
生化分析
Biochemical Properties
D-Lysine hydrochloride plays a significant role in biochemical reactions, particularly in the biosynthesis of ɛ-Poly-L-lysine. It interacts with various enzymes and biomolecules during these processes. For instance, in the ɛ-Poly-L-lysine biosynthesis by Streptomyces ahygroscopicus, this compound serves as a precursor, leading to increased production of ɛ-Poly-L-lysine . The interaction involves the utilization of this compound, which results in the formation of key metabolites such as 5-aminovalerate and pipecolate .
Cellular Effects
This compound influences various cellular processes. It has been observed to enhance the bactericidal activity of β-lactam antibiotics against Gram-negative bacteria by disrupting the outer membrane, leading to increased reactive oxygen species (ROS) levels and the expression of genes involved in the tricarboxylic acid (TCA) cycle . This disruption enhances the bactericidal effects of the antibiotics, demonstrating the compound’s impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It enhances the bactericidal activity of β-lactam antibiotics by disrupting the outer membrane of Gram-negative bacteria, leading to increased ROS levels and the expression of TCA cycle genes . Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability. For example, it has been shown to inhibit the non-enzymic glycation of proteins, thereby preventing the formation of advanced glycation end-products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under various conditions, but its long-term effects on cellular function can vary. For instance, in the context of ɛ-Poly-L-lysine biosynthesis, the addition of this compound to the fermentation medium leads to increased production over time . The stability and degradation of the compound in different environments can influence its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving diabetes-induced rats, lysine supplementation has shown beneficial effects in lowering blood glucose levels and inhibiting protein glycation . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of ɛ-Poly-L-lysine. In Streptomyces ahygroscopicus, this compound is metabolized to form key intermediates such as 5-aminovalerate and pipecolate . These intermediates play crucial roles in the overall metabolic flux and the production of ɛ-Poly-L-lysine, demonstrating the compound’s involvement in complex biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, amino acid transport systems at the blood-brain barrier regulate the movement of lysine and its derivatives across the endothelial cells . These transport systems ensure the availability and proper distribution of this compound within the body, influencing its localization and accumulation in various tissues.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, lysine acetylation can regulate the subcellular localization and RNA binding of proteins, impacting their function and interactions within the cell . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-lysine hydrochloride involves several steps, including splitting, desalting, and refining. The process typically starts with the racemization of L-lysine hydrochloride, followed by optical resolution to obtain D-lysine. The final step involves converting D-lysine to its hydrochloride salt form .
Industrial Production Methods: The industrial production of this compound is optimized for high yield and purity. The process includes the use of specific reagents and conditions to ensure the enantiomeric excess (EE) value of the product is as high as 99.7%. This method is suitable for large-scale production and involves steps such as crystallization and purification to achieve the desired quality .
化学反应分析
Types of Reactions: D-Lysine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and reactions with specific reagents like fluorodinitrobenzene (FDNB) and trinitrobenzenesulfonate (TNBS). These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like FDNB and TNBS are used in nucleophilic aromatic substitution reactions to form derivatives such as 2,4-DNP-lysine or TNB-lysine.
Major Products Formed: The major products formed from these reactions include various lysine derivatives that are useful in biochemical and pharmaceutical research .
科学研究应用
Chemistry: D-Lysine hydrochloride is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules. Its unique properties make it valuable in studying protein structure and function .
Biology: In biological research, this compound is used to study the role of amino acids in cellular processes. It is also employed in the development of antimicrobial agents due to its ability to inhibit the growth of certain bacteria .
Medicine: this compound has potential therapeutic applications, including its use in antiviral treatments. It has been shown to inhibit the replication of herpes simplex virus by interfering with the virus’s protein synthesis .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and animal feed. Its role in enhancing the nutritional value of feed makes it an important additive in the agriculture industry .
相似化合物的比较
L-Lysine: The enantiomer of D-lysine, L-lysine is also an essential amino acid with similar chemical properties but different biological activities.
Epsilon-poly-L-lysine: A polymer of L-lysine, epsilon-poly-L-lysine is used as an antimicrobial agent in food preservation and has different applications compared to D-lysine hydrochloride.
Uniqueness: this compound is unique due to its specific enantiomeric form, which imparts distinct biological activities. Unlike L-lysine, D-lysine is not incorporated into proteins but can still influence various biochemical processes. Its ability to inhibit viral replication and its use in specialized industrial applications highlight its distinctiveness .
属性
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884365 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | D-Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7274-88-6 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its enantiomer, L-Lysine hydrochloride?
A1: Research indicates that L-Lysine hydrochloride effectively stimulates the growth of young rats. While DL-Lysine hydrochloride (a racemic mixture of D- and L-Lysine hydrochloride) shows some growth-promoting effects, they are less pronounced than those observed with L-Lysine hydrochloride alone. Interestingly, this compound does not seem to contribute significantly to growth and may even be associated with adverse effects, such as weight loss and potential toxicity in some animals. []
Q2: Can this compound be utilized in the synthesis of other important compounds?
A3: Yes, this compound can serve as a starting material in the synthesis of (R)-Alpha-amino-e-caprolactam, a high-piperidine amine compound. This method offers a stable and cost-effective approach to producing (R)-Alpha-amino-e-caprolactam. []
Q3: Can this compound be used to create materials with specific properties?
A4: Indeed, this compound can be employed as a monomer in the fabrication of chiral selective composite membranes. These membranes are created through the co-polymerization of this compound and piperazine with trimesoyl chloride on a polysulfone support. []
Q4: How effective are these this compound-based membranes in chiral separation processes?
A5: The performance of these composite membranes in the optical resolution of racemic lysine monohydrochloride is noteworthy. They exhibit excellent enantioseparation capabilities, achieving greater than 95% enantiomeric excess (%ee) for this compound in the permeate. Notably, membranes with equal proportions of L-lysine and piperazine demonstrate the highest %ee, coupled with a reasonable flux of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride](/img/structure/B7802168.png)




